Norgesterone

Description

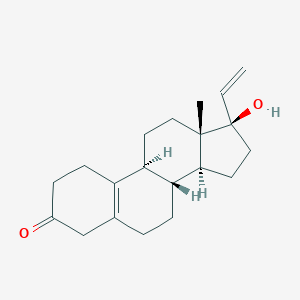

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVUHOBTCWJYNQ-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159482 | |

| Record name | Norgesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13563-60-5 | |

| Record name | Norgesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13563-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norgesterone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013563605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norgesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFS274763Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: The In Vitro Mechanism of Action of Norgesterone

Abstract

Norgesterone and its related 19-nortestosterone derivatives are synthetic progestins that form the basis of numerous hormonal therapies. A profound understanding of their molecular mechanism of action is critical for optimizing therapeutic applications and driving innovation in drug development. This technical guide delivers a comprehensive analysis of the in vitro mechanism of this compound, detailing its interaction with progesterone (B1679170) receptors, the ensuing downstream signaling events, and the subsequent modulation of gene expression. This document integrates quantitative data from seminal studies, detailed experimental protocols for key assays, and visual diagrams of cellular pathways to provide a robust resource for the scientific community.

Core Mechanism: Progesterone Receptor Interaction and Activation

The primary mechanism of action for this compound, like other progestins, is mediated through its binding to and activation of intracellular progesterone receptors (PR).[1] PRs are ligand-activated transcription factors that exist predominantly as two isoforms, PR-A and PR-B, transcribed from the same gene but initiated from different promoters.[2] These isoforms can form homodimers (A:A, B:B) and heterodimers (A:B), leading to differential regulation of target genes.[3]

In its inactive state, the progesterone receptor is located in the cytoplasm, complexed with heat shock proteins (HSPs).[4] Ligand binding induces a conformational change in the receptor, causing the dissociation of the HSPs. This event exposes a nuclear localization signal, prompting the receptor-ligand complex to dimerize and translocate into the nucleus.[1][5]

Caption: Ligand binding, receptor activation, and nuclear translocation pathway.

Quantitative Binding Affinity

The potency of a progestin is initially characterized by its binding affinity for the progesterone receptor. This is typically determined through in vitro competitive binding assays using cell lines rich in PR, such as the human breast cancer cell line T47D.[6][7] The data often includes the half-maximal inhibitory concentration (IC50) or the relative binding affinity (RBA) compared to a reference compound.

Table 1: Progesterone Receptor Binding Affinity of this compound and Related Progestins

| Compound | Receptor Source | Relative Binding Affinity (RBA)a | IC50 (nM) | Reference |

|---|---|---|---|---|

| Progesterone | Rabbit Uterus | 100% | ~30 | [8] |

| Levonorgestrel (active form of Norgestrel) | Rabbit Uterus | ~500% | ~6 | [8] |

| Norethisterone (Norethindrone) | Human Endometrium | ~100-150% | Not Specified | [9][10] |

| Norgestimate (B1679921) | Rabbit Uterus | ~100% | ~30 | [8] |

| Gestodene | Rabbit Uterus | ~900% | ~3.3 | [8] |

aRelative Binding Affinity compared to progesterone, set at 100%.

Regulation of Gene Expression

Upon binding to DNA at specific sequences known as Progesterone Response Elements (PREs), the this compound-PR complex recruits a suite of co-activators and co-repressors to modulate the transcription of target genes.[11] This genomic signaling pathway is the foundation of progestogenic effects on cellular processes like proliferation, differentiation, and apoptosis.

Transcriptional Activity

The ability of this compound to activate gene transcription is quantified using reporter gene assays.[12][13] In these systems, cells are transfected with a plasmid containing a PRE-driven reporter gene (e.g., luciferase). The luminescence produced upon addition of a substrate is proportional to the transcriptional activity induced by the compound.

Table 2: In Vitro Transcriptional Activity of Progestins in PR-Positive Cells

| Compound | Cell Line | Reporter System | EC50 (nM) | Key Finding | Reference |

|---|---|---|---|---|---|

| Norethindrone | T47D | MMTV-Luciferase | ~0.03 | Potent stimulation of ER+ breast cancer cell growth. | [14] |

| Norgestrel | MCF-7 | MMTV-Luciferase | ~0.2 | Stimulated growth, blockable by antiestrogens. | [14] |

| Progestins (general) | COS-1 | PRE-Luciferase | Varies | EC50 values are well below reported serum levels in users. |[15] |

Regulation of Key Target Genes

This compound and related progestins regulate a wide array of genes critical to cellular function. In the context of breast cancer cell lines, progestins have been shown to modulate genes involved in cell cycle progression, apoptosis, and growth factor signaling.[16][17]

Table 3: Examples of Progestin-Regulated Genes in T47D Breast Cancer Cells

| Gene | Function | Regulation by Progestin | Reference |

|---|---|---|---|

| CCND1 (Cyclin D1) | G1/S phase cell cycle progression | Upregulation | [16][18] |

| SGK1 | Cell survival, ion transport | Upregulation | [18] |

| c-Myc | Cell cycle entry, proliferation | Upregulation | [16] |

| BCL2 | Inhibition of apoptosis | Upregulation | |

| p21 | Cell cycle inhibitor | Phosphorylation & nuclear exclusion | [18] |

| EGFR | Growth factor signaling | Upregulation |[11] |

Experimental Protocols

Reproducible and rigorous in vitro assays are essential for characterizing the mechanism of action of this compound. Below are detailed protocols for two fundamental experimental techniques.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity of this compound for the progesterone receptor.

Methodology:

-

Preparation of Receptor Source: Prepare a cytosolic fraction from PR-rich tissue (e.g., rabbit uterus) or cells (e.g., T47D) through homogenization and ultracentrifugation.

-

Assay Setup: In assay tubes, combine the cytosol preparation with a fixed concentration of a radiolabeled progestin (e.g., [³H]-ORG 2058).

-

Competition: Add varying concentrations of unlabeled this compound (competitor) or a reference standard (e.g., unlabeled progesterone) in serial dilutions. Include a control for non-specific binding using a large excess of the unlabeled standard.

-

Incubation: Incubate the mixture at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.[19]

-

Separation: Separate receptor-bound from free radioligand. A common method is the addition of a dextran-coated charcoal slurry, which adsorbs free radioligand, followed by centrifugation.[19]

-

Quantification: Measure the radioactivity in the supernatant (bound fraction) using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value is determined from the resulting sigmoidal curve and used to calculate the binding affinity (Ki) or relative binding affinity (RBA).

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Luciferase Reporter Gene Assay

Objective: To measure the dose-dependent transcriptional activation of the progesterone receptor by this compound.

Methodology:

-

Cell Culture: Plate PR-positive cells (e.g., T47D, HEK293T) in multi-well plates and grow in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to reduce background hormonal effects.

-

Transfection: Co-transfect cells with two plasmids using a suitable lipid-based transfection reagent:

-

Reporter Plasmid: Contains a luciferase gene downstream of a promoter with multiple PREs (e.g., pGL4.35[luc2P/9X-GAL4-UAS/Hygro]).[20][21]

-

Control Plasmid: Contains a different reporter gene (e.g., Renilla luciferase) driven by a constitutive promoter (e.g., pRL-SV40) to normalize for transfection efficiency and cell viability.[12]

-

-

Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate cells with the compounds for 16-24 hours at 37°C.[12]

-

Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.

-

Luminometry: Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Summary of Signaling Pathways

The in vitro action of this compound is a multi-step process that translates a chemical signal into a biological response. While the genomic pathway is primary, evidence also points to non-genomic, rapid signaling initiated by a subpopulation of PR at the cell membrane, which can activate kinase cascades like the MAPK pathway.[5][22] This can, in turn, phosphorylate and modulate the activity of the nuclear PR, demonstrating a complex interplay between the two pathways.

Caption: Integrated genomic and non-genomic signaling pathways of this compound.

Conclusion

The in vitro mechanism of action of this compound is centered on its function as a potent agonist for the progesterone receptor. Through high-affinity binding, this compound initiates a well-orchestrated series of events including receptor dimerization, nuclear translocation, and the transcriptional regulation of a specific set of target genes. Quantitative analysis through binding and reporter assays confirms its potency, while gene expression studies reveal its impact on key cellular processes. The detailed methodologies and consolidated data presented herein provide a foundational resource for researchers and drug developers aiming to further explore the pharmacology of this compound and innovate within the field of hormonal therapeutics.

References

- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Variant T47D human breast cancer cells with high progesterone-receptor levels despite estrogen and antiestrogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Preclinical research and development of norethisterone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of gene expression by progesterone in cancer cells: effects on cyclin D1, EGFR and VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eubopen.org [eubopen.org]

- 13. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 14. Estrogenic potential of progestins in oral contraceptives to stimulate human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hormonal Modulation of Breast Cancer Gene Expression: Implications for Intrinsic Subtyping in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

An In-depth Technical Guide to the Synthesis of Norgestrel and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for Norgestrel, a second-generation progestin, with a primary focus on its biologically active levorotatory enantiomer, Levonorgestrel (B1675169). Norgestrel is a racemic mixture of dextronorgestrel and levonorgestrel, with the latter being the active component.[] This document outlines the key chemical transformations, intermediates, and reaction conditions, presenting quantitative data in structured tables and detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the synthetic processes.

Total Synthesis of Levonorgestrel

The total synthesis of Levonorgestrel is a notable achievement in steroid chemistry. A common and efficient approach commences with readily available starting materials, 6-methoxy-α-tetralone and 2-ethyl-1,3-cyclopentanedione (B179523). This pathway involves the construction of the steroidal backbone through a series of condensation, cyclization, and reduction reactions.

A representative synthesis involves the reaction of 6-methoxy-α-tetralone with vinylmagnesium bromide to form 1,2,3,4-tetrahydro-6-methoxy-1-vinyl-1-naphthol. This intermediate is then condensed with 2-ethyl-1,3-cyclopentanedione to generate a tricyclic secosteroid. Subsequent intramolecular cyclization and dehydration afford a 13-ethylgona-1,3,5(10)-8,14-pentaene structure, which undergoes successive reduction and ethynylation to yield Levonorgestrel.[2]

Synthesis of Levonorgestrel from Methoxydienone (B195248)

A widely employed industrial synthesis of Levonorgestrel utilizes the intermediate 13-ethyl-3-methoxygona-2,5(10)-dien-17-one, also known as methoxydienone.[3] This pathway is characterized by its efficiency and is detailed below.

Synthesis of Methoxydienone

Methoxydienone can be prepared from 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol through an oxidation reaction.[4]

Experimental Protocol: Oxidation of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol

A mixture of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol (0.8 g), aluminium isopropoxide (0.36 g), toluene (B28343) (26 mL), and cyclohexanone (B45756) (8 mL) is refluxed under a nitrogen atmosphere for 3 hours.[4] Upon cooling, water (5 mL) is added, and the mixture is shaken vigorously. Anhydrous sodium sulphate (5 g) is added, and the mixture is allowed to stand for 30 minutes. The solution is then filtered, and the filtrate is combined with ether washings of the residue. The solvent is evaporated under reduced pressure to yield the crystalline solid 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one.[4]

Ethynylation of Methoxydienone

The subsequent step involves the ethynylation of the 17-keto group of methoxydienone to introduce the characteristic ethynyl (B1212043) group of Levonorgestrel. This is typically achieved by reacting methoxydienone with an acetylide salt, such as lithium acetylide, often in the presence of a complexing agent like ethylenediamine.[5] A patent describes the use of an alkynyllithium ammine complex for this transformation.[6]

Experimental Protocol: Ethynylation of Methoxydienone

Under anhydrous conditions, methoxydienone is reacted with lithium acetylide in a suitable aprotic solvent such as tetrahydrofuran (B95107), in the presence of ethylenediamine. The reaction is typically carried out at a temperature range of -10°C to 0°C for 3 to 6 hours.[7] This reaction yields the dienol ether intermediate, 13-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol.

Hydrolysis of the Dienol Ether Intermediate

The final step in this pathway is the acidic hydrolysis of the dienol ether to unveil the α,β-unsaturated ketone functionality in the A-ring of Levonorgestrel.

Experimental Protocol: Hydrolysis of Dienol Ether

A solution of the dienol ether intermediate (10 g) in 120 mL of tetrahydrofuran is treated with 45 mL of a 20% v/v sulfuric acid solution. The mixture is stirred at 65-68°C for 1-2 hours.[8] After completion of the reaction, the mixture is cooled to 20-30°C, and 50 mL of deionized water is added. The precipitated solid is filtered and slurried in 50 mL of water. A 23% aqueous ammonia (B1221849) solution is added to adjust the pH to 7-8. The mixture is stirred, filtered, and the wet cake is washed with water and dried under vacuum to yield Levonorgestrel.[8]

Quantitative Data for Levonorgestrel Synthesis from Dienol Ether

| Parameter | Value | Reference |

| Starting Material | 13-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol (Dienol ether) | [8] |

| Reagents | Sulfuric acid, Water, Aqueous Ammonia | [8] |

| Solvent | Tetrahydrofuran | [8] |

| Reaction Temperature | 65-68°C | [8] |

| Reaction Time | 1-2 hours | [8] |

| Yield | 84.6% | [8] |

Synthesis Pathway of Levonorgestrel from Methoxydienone

Caption: Synthesis of Levonorgestrel from Methoxydienone.

Synthesis of Norgestimate from Levonorgestrel

Norgestimate, a third-generation progestin, is a prodrug that is metabolized to norelgestromin (B1679859) and levonorgestrel. Its synthesis involves the chemical modification of Levonorgestrel (d-norgestrel). The process includes acetylation of the 17-hydroxyl group, followed by oximation of the 3-keto group, and subsequent hydrolysis of the acetyl group.

Experimental Protocol: Synthesis of Norgestimate

A detailed process for the synthesis of high-purity norelgestromin (the active component of norgestimate) involves the following steps:

-

Acetylation: d-Norgestrel is acetylated at the 17-position using acetic anhydride (B1165640) in the presence of a catalyst like zinc chloride to form d-norgestrel acetate (B1210297).

-

Oximation: The 3-keto group of d-norgestrel acetate is then reacted with an oximation reagent, such as a hydroxylammonium salt in the presence of a base, to form the oxime.

-

Hydrolysis: Finally, the 17-acetyl group is hydrolyzed to yield norelgestromin.[3]

Quantitative Data for Norgestimate Synthesis

| Parameter | Value | Reference |

| Starting Material | d-Norgestrel (Levonorgestrel) | [3] |

| Purity of Starting Material | At least 90% | [3] |

| Acetylation Reagent | Acetic Anhydride | [3] |

| Oximation Reagent | Hydroxylammonium salt | [3] |

| Purity of Norelgestromin | At least 99% | [3] |

Synthesis Pathway of Norgestimate from Levonorgestrel

Caption: Synthesis of Norgestimate from Levonorgestrel.

Purification of Levonorgestrel

The purity of the final Levonorgestrel product is critical for its use as an active pharmaceutical ingredient. Impurities can arise from starting materials, intermediates, or side reactions during the synthesis. One common impurity, termed "O-impurity," can form during the hydrolysis of the dienol ether intermediate, particularly when using protic solvents like methanol.[7] The use of aprotic solvents for hydrolysis has been shown to minimize the formation of this impurity.[7]

Experimental Protocol: Purification of Crude Levonorgestrel

Crude Levonorgestrel (10 g) containing impurities is dissolved in 120 mL of tetrahydrofuran. To this solution, 30 mL of a 20% v/v sulfuric acid solution is added, and the mixture is stirred at 60-68°C for 1 hour. The reaction mass is then cooled to 20-30°C, stirred for 2-3 hours, and 50 mL of deionized water is added. The precipitated solid is filtered and washed with 20 mL of deionized water. The wet cake is slurried in 100 mL of water, and the pH is adjusted to 7-8 with a 23% aqueous ammonia solution. The solid is filtered, washed with water, and dried under vacuum to afford a white crystalline solid of high purity.[7]

Recrystallization of Levonorgestrel

For further purification, 40 g of Levonorgestrel is dissolved in 320 mL of dimethylformamide at 58-62°C. Activated carbon is added to the hot solution, stirred, and filtered. To the filtrate, 170 mL of deionized water is added at 58-62°C to induce crystallization. The mixture is then cooled to 20-30°C, stirred, and filtered to obtain the purified crystalline product.[7]

Conclusion

The synthesis of Norgestrel and its derivatives, particularly Levonorgestrel, has evolved to highly efficient and scalable processes. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product. The methods outlined in this guide, derived from patented and published procedures, provide a comprehensive overview for researchers and professionals in the field of pharmaceutical development. The provided experimental protocols and quantitative data serve as a valuable resource for the practical synthesis and purification of these important hormonal agents.

References

- 2. researchgate.net [researchgate.net]

- 3. Methoxydienone - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. US20130324748A1 - Process for preparation of levonorgestrel - Google Patents [patents.google.com]

- 6. CN101982472A - Synthesis process of levonorgestrel by methoxydienone - Google Patents [patents.google.com]

- 7. WO2012110947A1 - An improved process for preparation of levonorgestrel - Google Patents [patents.google.com]

- 8. Levonorgestrel synthesis - chemicalbook [chemicalbook.com]

The Phantom Progestin: A Deep Dive into the Pharmacology of Synthetic Progestogens, Exemplified by Norethisterone and its Metabolites

A Note on Nomenclature: The term "Norgesterone" does not correspond to a recognized pharmaceutical compound in the provided search results. It is likely a typographical error for either Norgestimate (B1679921) or Norethisterone , both widely studied synthetic progestins. This guide will focus on the comprehensive pharmacological profile of Norethisterone (also known as norethindrone) as a representative synthetic progestogen, with comparative data for Norgestimate where relevant, to provide a thorough technical overview for researchers, scientists, and drug development professionals.

Introduction

Synthetic progestins, also known as progestogens, are a class of drugs that mimic the effects of the natural hormone progesterone (B1679170).[1][2][3][4] They are integral components of hormonal contraceptives and are also used in hormone replacement therapy and for the treatment of various gynecological disorders.[1][2][5][6] Norethisterone, a derivative of 19-nortestosterone, was one of the first synthetic progestins to be developed and remains in widespread clinical use.[1][7] Understanding the intricate pharmacological profile of these compounds and their metabolites is crucial for optimizing their therapeutic use and for the development of new, more selective agents.

Pharmacological Profile of Norethisterone

Mechanism of Action

Norethisterone exerts its primary effects by acting as a potent agonist of the progesterone receptor (PR).[1][8] The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are encoded by the same gene but have distinct transcriptional activities.[9] Upon binding to norethisterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10][11]

Beyond this classical genomic signaling, progestins can also elicit rapid, non-genomic effects initiated at the cell membrane.[12][13] These actions can involve the activation of intracellular signaling cascades, such as the MAPK pathway, through interactions with membrane-associated progesterone receptors.[11][12][13]

The primary contraceptive effects of norethisterone stem from its ability to suppress ovulation by inhibiting the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunting the luteinizing hormone (LH) surge from the pituitary gland.[5][8] Additionally, it thickens the cervical mucus, impeding sperm penetration, and alters the endometrium to make it less receptive to implantation.[2][5]

Pharmacodynamics

Norethisterone is a potent progestogen.[1] In addition to its progestogenic activity, it also possesses weak androgenic and estrogenic properties.[1] Its androgenic activity is due to its direct, albeit weak, agonism at the androgen receptor (AR).[1] The estrogenic effects are not mediated by norethisterone itself, which has a low affinity for the estrogen receptor (ER), but rather by its metabolite, ethinylestradiol, which is a potent estrogen.[1]

Pharmacokinetics

Norethisterone is well-absorbed orally, with peak plasma concentrations typically reached within 1 to 4 hours.[6][14] It has an oral bioavailability of approximately 64%.[1] In the circulation, norethisterone is highly bound to plasma proteins, primarily albumin (about 61%) and sex hormone-binding globulin (SHBG) (about 36%).[1] The elimination half-life of norethisterone ranges from 5 to 12 hours.[1][6]

Metabolism of Norethisterone

Norethisterone undergoes extensive metabolism, primarily in the liver.[1][6] The main metabolic pathway involves the reduction of the A-ring of the steroid nucleus.[1][15][16] This leads to the formation of dihydro- and tetrahydro- metabolites.[1][16] A minor but important metabolic pathway is the aromatization of the A-ring, which converts a small fraction of norethisterone into the highly potent estrogen, ethinylestradiol.[1]

The major metabolites of norethisterone include:

-

5α-dihydronorethisterone (5α-DHNET) and 5β-dihydronorethisterone: Formed by the action of 5α- and 5β-reductases.[1]

-

3α,5α-tetrahydronorethisterone and 3β,5α-tetrahydronorethisterone: Further reduction products of 5α-DHNET.[1] Some of these tetrahydro-metabolites have been shown to possess biological activity, including estrogenic effects.[17]

-

Ethinylestradiol: A potent estrogen formed via aromatase-mediated conversion of norethisterone.[1]

These metabolites are subsequently conjugated with glucuronic acid or sulfate (B86663) before being excreted in the urine and feces.[6][15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Norethisterone, Norgestimate, and their metabolites.

Table 1: Receptor Binding Affinities (RBA)

| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound | Species/Tissue |

| Norethisterone | Progesterone | ~150 | Progesterone | Human |

| Androgen | ~15 | Metribolone | Human | |

| Norgestimate | Progesterone | Similar to Progesterone | Progesterone | Rabbit Uterus |

| Androgen | 0.3 - 2.5 | Dihydrotestosterone | Rat Prostate | |

| 17-deacetyl norgestimate | Progesterone | Similar to Progesterone | Progesterone | Rabbit Uterus |

| 3-keto norgestimate | Progesterone | ~500 | Progesterone | Rabbit Uterus |

| Levonorgestrel | Progesterone | ~500 | Progesterone | Rabbit Uterus |

| Androgen | 11.8 - 22.0 | Dihydrotestosterone | Rat Prostate |

Data compiled from sources[1][18].

Table 2: Pharmacokinetic Parameters of Norethisterone

| Parameter | Value |

| Oral Bioavailability | 47 - 73% (mean 64%)[1] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours[6][14] |

| Elimination Half-life (t1/2) | 5.2 - 12.8 hours (mean 8.0 hours)[1] |

| Protein Binding | ~97% (61% to albumin, 36% to SHBG)[1] |

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound for a specific steroid receptor (e.g., progesterone receptor, androgen receptor).

Methodology:

-

Preparation of Receptor Source: A cytosol fraction containing the receptor of interest is prepared from a suitable tissue source (e.g., human uterine tissue for PR, rat prostate for AR).[18][19]

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-dihydrotestosterone for AR) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

In Vivo Assessment of Progestational Activity (Clauberg Test)

Objective: To evaluate the progestational activity of a compound in an animal model.

Methodology:

-

Animal Model: Immature female rabbits are used.

-

Estrogen Priming: The animals are primed with an estrogen (e.g., estradiol (B170435) benzoate) for several days to induce endometrial proliferation.

-

Treatment: The test compound is administered daily for a set period (e.g., 5 days).

-

Endpoint: The animals are euthanized, and the uteri are removed. The degree of endometrial proliferation and glandular development is assessed histologically and scored (e.g., McPhail scale).

-

Data Analysis: The progestational potency of the test compound is determined by comparing the endometrial response to that of a reference progestin (e.g., progesterone).

In Vivo Assessment of Androgenic Activity

Objective: To determine the androgenic potential of a compound in an animal model.

Methodology:

-

Animal Model: Castrated male rats are used.

-

Treatment: The test compound is administered daily for a specified duration.

-

Endpoint: The animals are euthanized, and the weights of androgen-sensitive tissues, such as the ventral prostate and seminal vesicles, are measured.

-

Data Analysis: The androgenic activity is quantified by comparing the increase in organ weight to that produced by a reference androgen (e.g., testosterone (B1683101) propionate).[18]

Visualizations

Caption: Metabolic pathway of Norethisterone.

Caption: Progesterone receptor signaling pathway.

Caption: Experimental workflow for progestin drug discovery.

Conclusion

Norethisterone, a first-generation synthetic progestin, possesses a well-characterized pharmacological profile dominated by its potent progestogenic activity. Its clinical efficacy is a result of its complex interplay with the endocrine system, driven by its direct actions on the progesterone and androgen receptors, and the estrogenic effects of its metabolite, ethinylestradiol. A thorough understanding of its mechanism of action, pharmacokinetics, and metabolism, as outlined in this guide, is essential for its appropriate clinical application and for the rational design of future generations of progestins with improved selectivity and safety profiles. The experimental methodologies detailed herein provide a framework for the continued investigation and characterization of these important therapeutic agents.

References

- 1. Norethisterone - Wikipedia [en.wikipedia.org]

- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics of progesterone - Wikipedia [en.wikipedia.org]

- 4. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding How Norethisterone Works for Effective Hormonal Regulation - Los Angeles Hub [wdch10.laphil.com]

- 6. medicines.org.uk [medicines.org.uk]

- 7. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. norethisterone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 10. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. Pharmacokinetics of norethisterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The metabolism of 19-nor contraceptive progestins modulates their biological activity at the neuroendocrine level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Progestin Receptor Binding Affinity and Selectivity: The Case of Norgestimate and its Metabolites

A Note on Terminology: The term "norgesterone" appears to be a potential misspelling. This guide will focus on norgestimate (B1679921) , a widely used synthetic progestin, and its active metabolites, which are responsible for its biological effects. Norgestimate is a prodrug that is metabolized into several compounds, most notably levonorgestrel (B1675169).

This technical guide provides a comprehensive overview of the binding affinity and selectivity of norgestimate and its metabolites for the progesterone (B1679170) receptor (PR). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key biological pathways and experimental workflows.

Progesterone Receptor Binding Affinity and Selectivity

Norgestimate itself has a very low affinity for the progesterone receptor.[1] Its progestational activity is primarily due to its metabolic conversion to more potent compounds, including levonorgestrel (the biologically active enantiomer of norgestrel) and 17-deacetylnorgestimate. The binding affinity of these compounds to the progesterone receptor, as well as to other steroid receptors, determines their therapeutic efficacy and potential side effects.

Quantitative Binding Affinity Data

The following tables summarize the relative binding affinities (RBA) and IC50 values of norgestimate, its metabolites, and other common progestins for various steroid hormone receptors. This data is crucial for understanding the selectivity profile of these compounds.

Table 1: Progesterone Receptor Binding Affinity

| Compound | Receptor Source | Relative Binding Affinity (RBA) vs. Progesterone (or synthetic agonist) | Reference |

| Norgestimate | Rabbit Uterine Cytosol | Similar to Progesterone | [2] |

| 17-Deacetylated Norgestimate | Rabbit Uterine Cytosol | Similar to Progesterone | [2] |

| 3-Keto Norgestimate | Rabbit Uterine Cytosol | ~5 times that of Progesterone | [2] |

| Levonorgestrel | Rabbit Uterine Cytosol | ~5 times that of Progesterone | [2] |

| Levonorgestrel-17-acetate | Human Myometrial Cytosol | 110% (vs. R5020) | [1] |

| Gestodene | Rabbit Uterine Cytosol | ~9 times that of Progesterone | [2] |

| 3-Keto Desogestrel | Rabbit Uterine Cytosol | ~9 times that of Progesterone | [2] |

Table 2: Androgen Receptor Binding Affinity and Selectivity

| Compound | Receptor Source | Relative Binding Affinity (RBA) vs. Dihydrotestosterone (DHT) | Androgen:Progestin IC50 Ratio* | Reference |

| Norgestimate | Rat Prostatic Cytosol | 0.003 - 0.025 times that of DHT | High | [2] |

| Progesterone | Rat Prostatic Cytosol | 0.003 - 0.025 times that of DHT | High | [2] |

| 3-Keto Norgestimate | Rat Prostatic Cytosol | 0.003 - 0.025 times that of DHT | High | [2] |

| 17-Deacetylated Norgestimate | Not specified | Not specified | Lower than Norgestimate | [2] |

| 3-Keto Desogestrel | Rat Prostatic Cytosol | 0.118 - 0.220 times that of DHT | Lower than Norgestimate | [2] |

| Gestodene | Rat Prostatic Cytosol | 0.118 - 0.220 times that of DHT | Lower than Norgestimate | [2] |

| Levonorgestrel | Rat Prostatic Cytosol | 0.118 - 0.220 times that of DHT | Low | [2] |

*A higher androgen:progestin IC50 ratio indicates greater selectivity for the progesterone receptor over the androgen receptor.[2]

Table 3: Sex Hormone-Binding Globulin (SHBG) Affinity

| Compound | IC50 (nM) for displacing [3H]testosterone | Reference |

| Norgestimate | > 10,000 | [3] |

| 17-Deacetylated Norgestimate | > 10,000 | [3] |

| 3-Keto Norgestimate | > 10,000 | [3] |

| Gestodene | 23.1 | [3] |

| Levonorgestrel | 53.4 | [3] |

| 3-Keto Desogestrel | 91.0 | [3] |

Progestins that bind to SHBG can displace testosterone (B1683101), increasing free testosterone levels and potentially leading to androgenic side effects.[3] The low affinity of norgestimate and its primary metabolites for SHBG contributes to its low androgenic profile.[3]

Experimental Protocols

The determination of receptor binding affinity is fundamental to characterizing the pharmacological profile of progestins. Below are detailed methodologies for key experiments.

Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled progesterone analog (tracer) for binding to the progesterone receptor ligand-binding domain (PR-LBD).[4]

Principle: A fluorescent tracer bound to the larger PR-LBD molecule tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal.[4] An unlabeled ligand competes with the tracer, and its displacement of the tracer leads to a decrease in the FP signal.[4]

Materials:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Bovine Serum Albumin (BSA) and 0.05% Tween-20.[4]

-

PR-LBD: Recombinant human progesterone receptor ligand-binding domain.

-

Fluorescent Tracer: A fluorescently labeled progesterone analog.

-

Test Compounds: Norgestimate, its metabolites, and other progestins dissolved in DMSO.

-

Control Compounds: Progesterone (positive control), RU486 (Mifepristone, antagonist control).[4]

-

Assay Plates: Low-volume, black, 384-well microplates.[4]

-

Plate Reader: Capable of measuring fluorescence polarization.[4]

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds and controls in assay buffer. The final DMSO concentration should not exceed 1%.[4]

-

Assay Plate Setup: Add 5 µL of the serially diluted compounds, controls, or vehicle to the wells of the 384-well plate.[4]

-

Reagent Addition: Prepare a premix of PR-LBD and the fluorescent tracer in assay buffer. Add 15 µL of this premix to each well. The final volume should be 20 µL.[4]

-

Incubation: Gently mix the plate on a shaker for 1 minute, then incubate at room temperature for a specified period (e.g., 1-4 hours) to reach equilibrium. Protect the plate from light.

-

Measurement: Measure the fluorescence polarization using a compatible plate reader with appropriate excitation and emission wavelengths for the tracer.[4]

-

Data Analysis:

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist of the progesterone receptor by quantifying the expression of a reporter gene.[5]

Principle: A cell line is engineered to express the human progesterone receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing progesterone response elements (PREs).[5] An agonist will activate the PR, leading to reporter gene expression. An antagonist will block this effect.[5]

Materials:

-

Cell Line: Mammalian cells stably expressing the human PR and a PRE-driven luciferase reporter gene.

-

Cell Culture Medium: Appropriate medium for the cell line.

-

Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

-

Agonist Control: Progesterone.

-

Antagonist Control: Mifepristone (RU486).

-

Luciferase Assay Reagent: Contains the substrate for the luciferase enzyme.

-

Luminometer: To measure light output.

Procedure (Antagonist Mode):

-

Cell Plating: Seed the reporter cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and antagonist control.

-

Treatment:

-

Incubation: Incubate the plate for 22-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis:

-

Normalize the data to a vehicle control.

-

Plot the normalized luminescence against the logarithm of the compound concentration.

-

Determine the IC50 values for antagonist activity.

-

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the progesterone receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.

Progesterone Receptor Signaling Pathway

The genomic signaling pathway of the progesterone receptor is initiated by the binding of a progestin. This leads to a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation to the nucleus.[5] In the nucleus, the receptor dimer binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.[5] Some progestins may also initiate rapid, non-genomic signaling at the cell membrane.[6]

Caption: Progesterone receptor genomic signaling pathway.

Experimental Workflow: Receptor Binding Affinity Assay

The following diagram outlines the key steps in a competitive binding assay to determine the IC50 of a test compound for the progesterone receptor.

Caption: Workflow for a competitive receptor binding assay.

Conclusion

Norgestimate is a prodrug whose biological activity is mediated by its metabolites, primarily levonorgestrel. These metabolites exhibit a high binding affinity for the progesterone receptor. The selectivity profile of norgestimate and its metabolites, characterized by low affinity for the androgen receptor and sex hormone-binding globulin, contributes to a favorable clinical profile with minimal androgenic side effects. The experimental protocols detailed in this guide, including competitive binding assays and reporter gene assays, are essential tools for characterizing the interaction of progestins with steroid receptors and elucidating their mechanisms of action.

References

- 1. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative binding affinity of norgestimate and other progestins for human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Discovery and Synthesis of Norgesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgesterone, chemically known as 19-norprogesterone (B1209251), represents a pivotal molecule in the history of steroid chemistry and the development of synthetic progestins. Its discovery and synthesis paved the way for the creation of orally active contraceptives and other hormonal therapies. This in-depth technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic pathways of this compound. It includes a thorough examination of the key chemical reactions, experimental protocols, and quantitative data. Furthermore, this guide elucidates the mechanism of action of this compound through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the field of drug development and steroid chemistry.

Introduction and Historical Context

The journey to understanding and synthesizing progestational hormones began with the isolation of progesterone (B1679170). However, its low oral bioavailability spurred the quest for more potent and orally active synthetic analogues.[1] A significant breakthrough came in 1944 with the first synthesis of an impure mixture containing 19-norprogesterone, which surprisingly exhibited progestational activity at least equivalent to natural progesterone.[2][3] This discovery challenged the existing understanding of structure-activity relationships for steroid hormones, suggesting that the C19 methyl group was not essential for progestational effects.[3]

The definitive synthesis of pure, crystalline 19-norprogesterone was achieved in 1951 by a team at Syntex, S.A. in Mexico City, led by Carl Djerassi, George Rosenkranz, and with the crucial contribution of Luis Miramontes.[3][4][5] This accomplishment was a landmark in steroid chemistry and laid the groundwork for the development of a new class of potent progestins.[3] Subsequent biological testing confirmed the high progestational activity of 19-norprogesterone, showing it to be 4 to 8 times more potent than progesterone in the Clauberg assay.[2] The discovery of the enhanced activity of 19-norsteroids directly led to the synthesis of norethisterone (17α-ethynyl-19-nortestosterone), a key component of the first oral contraceptives.[2]

Chemical Synthesis of this compound (19-Norprogesterone)

The synthesis of 19-norprogesterone has been approached through various routes, most notably through the partial synthesis from readily available steroid precursors like estrone (B1671321). The key transformation in these syntheses is the removal of the C19 angular methyl group.

Synthesis from Estrone

A well-established pathway to 19-norprogesterone begins with estrone. The core of this process involves the Birch reduction to transform the aromatic A-ring of the estrogen precursor into a diene system, followed by a series of reactions to introduce the progesterone side chain.

Key Reactions:

-

Birch Reduction: This dissolving-metal reduction, typically using lithium or sodium in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces the aromatic A-ring of an estradiol (B170435) derivative to a 1,4-diene.[6]

-

Oppenauer Oxidation: This reaction is a gentle method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor. It is instrumental in converting the 17β-hydroxyl group to a ketone.[7]

-

Ethynylation: The introduction of an ethynyl (B1212043) group at the C17 position is a common strategy in the synthesis of potent, orally active steroids. This is typically achieved by reacting a 17-keto steroid with a metal acetylide.

Experimental Protocol: Synthesis of 19-Norandrost-4-ene-3,17-dione (a key intermediate)

The following protocol is a generalized representation based on established literature.

-

Birch Reduction of Estradiol 3-Methyl Ether:

-

To a solution of estradiol 3-methyl ether in a mixture of anhydrous ether, liquid ammonia, and ethanol, add small pieces of lithium wire with stirring.

-

After the blue color of the solution disappears, add water and evaporate the ammonia.

-

Extract the product with ether, wash with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude diene product.

-

-

Hydrolysis of the Enol Ether:

-

Reflux the crude product from the previous step in a mixture of methanol (B129727) and aqueous hydrochloric acid.

-

Cool the solution and add water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

-

Oppenauer Oxidation:

-

Dissolve the product from the hydrolysis step in a mixture of toluene (B28343) and cyclohexanone.

-

Add aluminum isopropoxide and reflux the mixture.

-

Cool the reaction mixture, add a saturated solution of sodium potassium tartrate, and steam distill to remove the solvents and cyclohexanone.

-

Extract the residue with ether, wash the ethereal solution with water, dry, and evaporate to yield crude 19-norandrost-4-ene-3,17-dione.

-

Purify the product by crystallization from a suitable solvent like acetone-hexane.

-

Overall Yield: The overall yield for the conversion of estrone methyl ether to 19-nor-A4-androstene-3,17-dione is approximately 45%.

Synthesis of Norethisterone from 19-Norandrostenedione

While the primary focus is on this compound, the synthesis of the closely related and historically significant norethisterone (norethindrone) from a common intermediate is highly relevant.

Experimental Protocol: Ethynylation of 19-Norandrost-4-ene-3,17-dione [8]

-

Dissolve 19-norandrost-4-ene-3,17-dione in a suitable solvent like anhydrous toluene.

-

Add a solution of potassium t-amyloxide in t-amyl alcohol under a nitrogen atmosphere.

-

Bubble purified and dried acetylene (B1199291) gas through the stirred solution at room temperature for several hours.

-

Pour the reaction mixture into ice water and acidify with hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and evaporate the solvent.

-

Purify the crude norethisterone by crystallization.

Quantitative Data

Physicochemical Properties of 19-Norprogesterone

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₈O₂ | [2] |

| Molar Mass | 300.44 g/mol | [2] |

| Melting Point | 144-145 °C | [2] |

| CAS Number | 472-54-8 | [2] |

Biological Activity of 19-Norprogesterone

| Assay | Result | Reference |

| Progestational Activity (Clauberg Assay) | 4 to 8 times more potent than progesterone | [2] |

| Mineralocorticoid Receptor (MR) Affinity | Approximately 3-fold higher than progesterone | [9] |

| Mineralocorticoid Activity | Full mineralocorticoid agonist | [9] |

Mechanism of Action and Signaling Pathways

This compound, like progesterone, exerts its biological effects primarily through interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily.[10] The binding of this compound to the PR induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[11] Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11]

In addition to this classical genomic pathway, progesterone and its synthetic analogs can also elicit rapid, non-genomic effects through membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane components (PGRMCs).[12] These non-genomic actions involve the activation of intracellular signaling cascades, such as the MAPK pathway.[13]

Progesterone Receptor Signaling Pathway

Caption: Classical and non-classical signaling pathways of this compound.

Experimental Workflow for Synthesis

Caption: Generalized workflow for the synthesis of this compound from Estrone.

Conclusion

The discovery and synthesis of this compound marked a turning point in medicinal chemistry, demonstrating that structural modifications to natural hormones could lead to compounds with significantly enhanced biological activity. The pioneering work of Djerassi, Rosenkranz, Miramontes, and their predecessors not only provided a powerful new progestational agent but also opened the door to the development of oral contraceptives, revolutionizing reproductive health. The synthetic strategies developed, particularly the application of the Birch reduction to steroids, remain fundamental in the production of a wide range of hormonal drugs. This guide has provided a detailed technical overview of this important molecule, from its historical roots to its synthesis and mechanism of action, serving as a valuable resource for the scientific community.

References

- 1. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19-Norprogesterone - Wikipedia [en.wikipedia.org]

- 3. 19-Norprogesterone | 472-54-8 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Oppenauer Oxidation | Thermo Fisher Scientific - US [thermofisher.com]

- 8. US2849462A - Method for preparing 19-nor 17-alpha-ethynyl testosterone - Google Patents [patents.google.com]

- 9. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine [mdpi.com]

- 11. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties and Stability of Norethisterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of Norethisterone (also known as Norethindrone). The information is presented to support research, development, and quality control activities involving this synthetic progestin. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.

Core Chemical Properties of Norethisterone

Norethisterone is a synthetic progestational hormone belonging to the 19-nortestosterone-derived class of progestins.[1][2] It is a white or off-white crystalline powder that is odorless and has a slightly bitter taste.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Norethisterone is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | [1] |

| Synonyms | Norethindrone (B1679910), 19-Norethisterone, 17α-Ethynyl-19-nortestosterone | [3][4] |

| Chemical Formula | C₂₀H₂₆O₂ | [2][5] |

| Molecular Weight | 298.42 g/mol | [5][6] |

| Melting Point | 203-206 °C | [7] |

| Boiling Point | 379.83°C (rough estimate) | [8][9] |

| pKa | 13.09 ± 0.40 (Predicted) | [8][9] |

| Log P (XLogP3) | 3.3 | [1] |

| Appearance | White to off-white crystalline powder | [1][8] |

Solubility Profile

The solubility of Norethisterone in various solvents is summarized in Table 2. It is practically insoluble in water and soluble in several organic solvents.[3]

| Solvent | Solubility | Source(s) |

| Water | 7.04 mg/L at 25°C | [8] |

| Chloroform | Soluble (≥50 mg/mL) | [9] |

| Dioxane | Soluble | [1] |

| Acetone | Slightly soluble | |

| Ethanol | Slightly soluble | |

| Methanol | Soluble (~1 mg/mL) | [3] |

| Acetonitrile | Soluble (~1 mg/mL) | [3] |

Stability Profile of Norethisterone

Understanding the stability of Norethisterone is critical for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. Forced degradation studies have shown that Norethisterone is susceptible to degradation under various stress conditions.

Degradation Pathways

Forced degradation studies indicate that Norethisterone degrades under acidic, basic, oxidative, and photolytic conditions.[6] The primary degradation pathways include hydrolysis and oxidation.[6]

A proposed initial degradation pathway for Norethisterone acetate (B1210297), a prodrug of Norethisterone, involves the formation of 17α-ethinylestradiol through aromatization of the A-ring.[10] Oxidation can lead to the formation of hydroxylated and keto derivatives.[6]

Stability Under Stress Conditions

A summary of the stability of Norethisterone under different stress conditions is provided in Table 3.

| Stress Condition | Observations | Source(s) |

| Acidic Hydrolysis | Degradation observed upon reflux with 1N HCl. | [11] |

| Basic Hydrolysis | Significant degradation observed upon reflux with 1N NaOH; appears to be more susceptible to base-catalyzed degradation. | [6][11] |

| Oxidative Degradation | Degradation occurs in the presence of hydrogen peroxide (e.g., 30% H₂O₂). | [11] |

| Thermal Degradation | Stable at 105°C for up to 72 hours. | |

| Photolytic Degradation | Degradation observed upon exposure to UV radiation. | [11] |

Recommended Storage Conditions

Norethisterone should be stored at room temperature, between 20°C and 25°C, and protected from light and moisture.[8][9][12][13]

Experimental Protocols

This section outlines detailed methodologies for the determination of key chemical properties and for assessing the stability of Norethisterone.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature at which a crystalline solid transitions to a liquid.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (sealed at one end).

-

Thermometer calibrated with certified reference standards.

Procedure:

-

Sample Preparation: Finely powder the dry Norethisterone sample.

-

Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.[12]

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample at a medium rate to approximately 20°C below the expected melting point. Then, reduce the heating rate to approximately 1-2°C per minute.[12]

-

Observation: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[12]

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Apparatus:

-

Mechanical shaker or agitator.

-

Constant temperature bath (set to 25°C ± 0.5°C).

-

Glass flasks or vials with stoppers.

-

Analytical balance.

-

Validated analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Preparation: Add an excess amount of Norethisterone to a flask containing a known volume of purified water.

-

Equilibration: Place the flask in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).

-

Quantification: Analyze the concentration of Norethisterone in the clear supernatant/filtrate using a validated HPLC-UV method.

-

Calculation: The determined concentration represents the aqueous solubility of Norethisterone at the specified temperature.

Caption: Workflow for Solubility Determination (Shake-Flask).

Stability-Indicating HPLC Method for Forced Degradation Studies

This method is designed to separate the intact drug from its degradation products, allowing for the assessment of stability.

Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile and trimethylamine (B31210) buffer (pH 2.5) in an isocratic mode.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

Forced Degradation Sample Preparation:

-

Acid Degradation: Dissolve Norethisterone in a suitable solvent and add 5N HCl. Heat at 70°C for 3 hours. Neutralize before injection.

-

Base Degradation: Dissolve Norethisterone in a suitable solvent and add 2N NaOH. Heat at 70°C for 1 hour. Neutralize before injection.

-

Oxidative Degradation: Dissolve Norethisterone in a suitable solvent and add 50% H₂O₂. Heat at 70°C for 3 hours.

-

Thermal Degradation: Store solid Norethisterone at 105°C for 72 hours. Dissolve in mobile phase before injection.

-

Photolytic Degradation: Expose a solution of Norethisterone to UV light (e.g., 1.2 million lux hours).

Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. Peak purity analysis should be performed to ensure that the Norethisterone peak is free from co-eluting impurities.

Signaling Pathway of Norethisterone

Norethisterone exerts its biological effects primarily by acting as a potent agonist of the progesterone (B1679170) receptor (PR).[14][15] The binding of Norethisterone to the PR initiates a signaling cascade that ultimately leads to changes in gene expression.

The classical signaling pathway involves the following steps:

-

Binding: Norethisterone enters the target cell and binds to the progesterone receptor in the cytoplasm.

-

Dimerization and Translocation: Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.

-

DNA Binding and Transcription: In the nucleus, the Norethisterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Gene Regulation: This binding modulates the transcription of target genes, leading to the physiological effects of Norethisterone.

A key downstream effect of Norethisterone's action in the hypothalamus is the suppression of gonadotropin-releasing hormone (GnRH) release. This, in turn, inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately preventing ovulation.[1]

Caption: Norethisterone Signaling Pathway.

References

- 1. 19-Norethindrone acetate CAS#: 51-98-9 [m.chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. elearning.unito.it [elearning.unito.it]

- 5. westlab.com [westlab.com]

- 6. Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: synthesis of authentic references - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bdmaee.net [bdmaee.net]

- 8. norethindrone [chembk.com]

- 9. Norethindrone CAS#: 68-22-4 [m.chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. academic.oup.com [academic.oup.com]

Stereoisomers of Norgestrel: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestrel (B7790687), a synthetic progestin, is a widely used component in hormonal contraceptives. It exists as a racemic mixture of two stereoisomers: levonorgestrel (B1675169) and dextronorgestrel. This technical guide provides an in-depth analysis of the biological activity of these stereoisomers, focusing on their interaction with steroid hormone receptors and the subsequent signaling pathways. Understanding the stereospecificity of norgestrel's action is crucial for the rational design and development of more selective and efficacious progestogenic drugs.

Stereochemistry and Biological Activity: The Primacy of Levonorgestrel

Norgestrel is comprised of two enantiomers, levonorgestrel and dextronorgestrel, which are non-superimposable mirror images of each other. Extensive research has unequivocally demonstrated that the biological activity of norgestrel resides almost exclusively in the levonorgestrel isomer.[1] The dextrorotatory enantiomer, dextronorgestrel, is considered biologically inactive.[1] This stereoselectivity is a direct consequence of the three-dimensional structure of the steroid hormone receptors, which accommodate the specific spatial arrangement of levonorgestrel, allowing for high-affinity binding and subsequent cellular response.

Quantitative Analysis of Receptor Binding

The primary mechanism of action for progestins is through binding to and activating the progesterone (B1679170) receptor (PR). Additionally, many synthetic progestins exhibit cross-reactivity with other steroid hormone receptors, notably the androgen receptor (AR), which can lead to androgenic side effects. The binding affinities of levonorgestrel for various steroid receptors have been quantified and are summarized in the table below. Due to its established biological inertness, quantitative binding data for dextronorgestrel is largely absent from the scientific literature, as its affinity for these receptors is negligible.

| Compound | Receptor | Binding Affinity (Relative to natural ligand) | Reference |

| Levonorgestrel | Progesterone Receptor (PR) | 323% (Relative to Progesterone) | [2] |

| Levonorgestrel | Androgen Receptor (AR) | 58% (Relative to Testosterone) | [2] |

| Levonorgestrel | Estrogen Receptor (ER) | < 0.02% (Relative to Estradiol) | [2] |

| Levonorgestrel | Glucocorticoid Receptor (GR) | 7.5% (Relative to Dexamethasone) | [2] |

| Levonorgestrel | Mineralocorticoid Receptor (MR) | 17% (Relative to Aldosterone) | [2] |

| Dextronorgestrel | Progesterone Receptor (PR) | Inactive/Negligible | [1] |

| Dextronorgestrel | Androgen Receptor (AR) | Inactive/Negligible |

Signaling Pathways of Levonorgestrel

Upon binding to the progesterone receptor, levonorgestrel initiates a cascade of molecular events that ultimately alter gene expression. While the classical pathway involves the dimerization of the receptor, translocation to the nucleus, and binding to progesterone response elements (PREs) on DNA, evidence suggests that levonorgestrel may also engage in non-classical signaling pathways.

Progesterone Receptor-Mediated Signaling

The binding of levonorgestrel to the progesterone receptor induces a conformational change in the receptor, leading to the dissociation of heat shock proteins, dimerization, and translocation to the nucleus. The receptor-ligand complex then binds to PREs in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription. This genomic pathway is responsible for the primary progestogenic effects of levonorgestrel, such as the suppression of gonadotropin-releasing hormone (GnRH) and the luteinizing hormone (LH) surge, which in turn inhibits ovulation.

References

- 1. The effect of intrauterine levonorgestrel use on the expression of c-JUN, oestrogen receptors, progesterone receptors and Ki-67 in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Norgesterone Degradation: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of norgesterone, a synthetic progestin widely used in hormonal contraceptives. Understanding its degradation products and pathways is crucial for assessing its environmental fate, metabolic profile, and stability in pharmaceutical formulations. This document details the biodegradation, photodegradation, and chemical degradation of this compound, presenting quantitative data, experimental methodologies, and visual pathway diagrams to support research and development in this field.

Biodegradation of this compound

Biodegradation is a primary route of transformation for this compound in environmental and biological systems. Studies have predominantly focused on its fate in activated sludge, soil, and aquatic environments, as well as its metabolism in humans.

Aerobic Biodegradation in Activated Sludge and Soil

Aerobic biodegradation of norgestrel (B7790687) (the racemic mixture containing the active levonorgestrel) has been shown to follow first-order reaction kinetics, with a half-life of approximately 12.5 days in activated sludge.[1][2] This process is significantly slower than the degradation of the natural hormone progesterone.[1][2] Several bacterial strains capable of degrading norgestrel have been isolated from activated sludge, including Enterobacter ludwigii, Aeromonas hydrophila subsp. dhakensis, Pseudomonas monteilii, Comamonas testosteroni, Exiguobacterium acetylicum, and Chryseobacterium indologenes.[1][2][3]

The primary biodegradation pathways involve hydroxylation, dehydrogenation, and reduction reactions. Key identified degradation products include:

-

Hydroxylated derivatives: 6α-Hydroxy norgestrel and 6β-Hydroxy norgestrel are common metabolites formed through the introduction of a hydroxyl group.[4][5]

-

Dehydrogenated products: 6,7-Dehydro norgestrel is a significant transformation product resulting from the removal of hydrogen atoms.[6]

-

Reduced products: 4,5-Dihydro norgestrel is formed by the reduction of the double bond in the A-ring.[7]

Table 1: Key Biodegradation Products of this compound

| Degradation Product | Molecular Formula | Key Transformation |

| 6α-Hydroxy norgestrel | C₂₁H₂₈O₃ | Hydroxylation |

| 6β-Hydroxy norgestrel | C₂₁H₂₈O₃ | Hydroxylation |

| 6,7-Dehydro norgestrel | C₂₁H₂₆O₂ | Dehydrogenation |

| 4,5-Dihydro norgestrel | C₂₁H₃₀O₂ | Reduction |

Diagram 1: Aerobic Biodegradation Pathway of this compound

References

- 1. Norethisterone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Cas 87585-03-3,6α-Hydroxy Norgestrel | lookchem [lookchem.com]

- 6. 6,7-Dehydro Levonorgestrel | Benchchem [benchchem.com]

- 7. Racemic 4,5-Dihydro Norgestrel | Axios Research [axios-research.com]

An In-depth Technical Guide to the In Vivo Metabolism and Pharmacokinetics of Norethisterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetics of Norethisterone (also known as Norethindrone), a first-generation synthetic progestin widely used in contraception and hormone replacement therapy. This document delves into its absorption, distribution, metabolism, and excretion (ADME) properties, presents quantitative pharmacokinetic data, outlines key metabolic pathways, and provides detailed experimental protocols for its analysis.

Pharmacokinetics of Norethisterone